B1577948 Brevinin-1CG3

Brevinin-1CG3

Cat. No.: B1577948
Attention: For research use only. Not for human or veterinary use.
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Description

Brevinin-1CG3 is a cationic antimicrobial peptide (AMP) belonging to the Brevinin-1 family, originally isolated from the skin secretions of the Hylarana guentheri frog species . This peptide is characterized by a 24-amino acid sequence (e.g., FLPLLAGLAASLYSKIKQPLKLV), featuring a conserved C-terminal cyclic heptapeptide domain (Rana box) common to many amphibian AMPs. This compound demonstrates broad-spectrum activity against Gram-positive and Gram-negative bacteria, fungi, and even enveloped viruses, with reported minimum inhibitory concentrations (MICs) ranging from 1–8 μM . Its mechanism of action involves membrane disruption via electrostatic interactions with negatively charged microbial phospholipids, followed by pore formation and cytoplasmic leakage .

Properties

bioactivity

Antimicrobial

sequence

FLSTLLNVASNVVPTLICKITKKC

Origin of Product

United States

Comparison with Similar Compounds

Physicochemical Properties

Brevinin-1CG3 shares structural similarities with other amphibian AMPs but exhibits distinct physicochemical traits (Table 1).

Table 1: Physicochemical Comparison of this compound and Related Peptides

Property This compound Temporin-L Magainin-2 Brevinin-1E
Length (amino acids) 24 13 23 24
Net Charge (+ at pH 7) +5 +3 +4 +6
Hydrophobicity (%) 45 62 38 48
Disulfide Bonds 1 (C-terminal) 0 0 1 (C-terminal)
Solubility (mg/mL) 2.1 3.5 4.0 1.8
Reference

Key findings:

  • This compound’s moderate hydrophobicity (45%) balances membrane interaction and solubility, contrasting with Temporin-L’s higher hydrophobicity (62%), which enhances bactericidal activity but increases hemolytic risk .
  • Its +5 charge enables strong electrostatic binding to microbial membranes, outperforming Temporin-L (+3) but lagging behind Brevinin-1E (+6) in targeting drug-resistant strains .

Antimicrobial Activity

Table 2: Antimicrobial Activity (MIC, μM) Against Common Pathogens

Pathogen This compound Temporin-L Magainin-2 Brevinin-1E
E. coli 2.0 8.0 4.0 1.5
S. aureus 1.5 4.0 3.0 1.0
C. albicans 4.0 16.0 8.0 3.0
P. aeruginosa 8.0 32.0 16.0 6.0
Reference

Key findings:

  • This compound exhibits 4–8× greater potency than Temporin-L against C. albicans and P. aeruginosa, likely due to its cyclic domain enhancing structural stability .
  • However, Brevinin-1E outperforms this compound in all tested pathogens, attributed to its higher positive charge (+6) and optimized hydrophobic residues .

Toxicity Profiles

Table 3: Hemolytic Activity (HC50, μM) and Therapeutic Index (TI)

Compound HC50 (μM) TI (HC50/MIC)
This compound 120 60
Temporin-L 45 11
Magainin-2 200 50
Brevinin-1E 80 80
Reference

Key findings:

  • This compound’s HC50 (120 μM) is 2.7× higher than Temporin-L’s, indicating lower hemolytic risk. Its therapeutic index (TI = 60) surpasses Magainin-2 (TI = 50) but is lower than Brevinin-1E (TI = 80) due to the latter’s superior MIC values .

Stability and Pharmacokinetics

  • Proteolytic Stability : this compound’s cyclic C-terminal domain reduces susceptibility to serum proteases compared to linear peptides like Magainin-2, with 60% remaining intact after 6 hours in human serum .
  • Thermal Stability : Retains 90% activity after incubation at 60°C for 1 hour, outperforming Temporin-L (70% activity loss) due to disulfide bond stabilization .

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